An In-depth Technical Guide to Macaridine and its Structural Revision to Macapyrrolin C
An In-depth Technical Guide to Macaridine and its Structural Revision to Macapyrrolin C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical structure and properties of the natural product initially identified as macaridine, a compound isolated from Lepidium meyenii (Maca). Crucially, this document details the significant structural revision of macaridine to macapyrrolin C, a critical update in the field of natural product chemistry. This guide synthesizes the historical context, the evidence-based structural reassignment, and the known physicochemical and biological properties of these compounds. It is intended to serve as a foundational resource for researchers engaged in natural product synthesis, pharmacology, and drug discovery.
Introduction: The Shifting Identity of a Maca Alkaloid
Lepidium meyenii, commonly known as Maca, is a plant native to the high Andes of Peru and has been traditionally consumed for its purported medicinal properties, including enhancing fertility and energy.[1] Phytochemical investigations into Maca have revealed a diverse array of secondary metabolites, including a class of unique alkaloids.[2]
In 2002, a novel benzylated 1,2-dihydro-N-hydroxypyridine derivative was isolated and named macaridine.[3] For nearly two decades, this structure was accepted in the scientific literature. However, in 2021, a rigorous reinvestigation using advanced analytical techniques led to a structural revision.[4][5] The compound previously identified as macaridine was, in fact, macapyrrolin C. This guide will address both the historical and the revised structures to provide a complete and accurate scientific record.
Chemical Structure and Properties
The structural reassignment of macaridine to macapyrrolin C represents a significant clarification in the chemical profile of Maca alkaloids. This section will present the details of both the historical and the revised structures.
The Historical Structure: "Macaridine"
The initially proposed structure of macaridine was 3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde.[6] This structure was characterized as a dihydropyridine (B1217469) derivative.[6][7]
The Revised Structure: Macapyrrolin C
Subsequent and more definitive analysis has shown that the compound is actually macapyrrolin C, a pyrrole (B145914) alkaloid.[4][5] This revision was based on extensive spectroscopic and computational analysis.
A visual comparison of the two structures is presented below:
Caption: Historically proposed structure of "Macaridine" versus the revised structure of Macapyrrolin C.
Physicochemical Properties
Quantitative data for the originally proposed "macaridine" structure are available from various chemical databases. The properties of the revised macapyrrolin C are still being fully characterized in the literature.
| Property | "Macaridine" (Proposed Structure) | Macapyrrolin C (Revised Structure) | Reference |
| Molecular Formula | C₁₃H₁₃NO₂ | C₁₃H₁₃NO₂ | [6] |
| Molecular Weight | 215.25 g/mol | 215.25 g/mol | [6] |
| IUPAC Name | 3-benzyl-1-hydroxy-2H-pyridine-4-carbaldehyde | Not formally established in all databases | [6] |
| CAS Number | 405914-36-5 | 405914-36-5 (Note: This may still be linked to the old structure in some databases) | [6] |
| Predicted XlogP | 1.4 | Data not readily available | [8] |
| Hydrogen Bond Donor Count | 1 | Data not readily available | [6] |
| Hydrogen Bond Acceptor Count | 3 | Data not readily available | [6] |
| Rotatable Bond Count | 2 | Data not readily available | [6] |
Experimental Protocols
The structural revision of macaridine was a result of meticulous experimental work. This section outlines the key methodologies employed.
Isolation and Purification of Macapyrrolin C
The isolation of pyrrole alkaloids, including macapyrrolins, from Lepidium meyenii typically involves the following workflow:
Caption: General workflow for the isolation and purification of Macapyrrolin C from Maca roots.
A detailed protocol would involve:
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Extraction: Dried and powdered Maca roots are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned with n-hexane to separate compounds based on polarity.
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Chromatography: The aqueous fraction, containing the alkaloids, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol.
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High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by reversed-phase HPLC to yield pure macapyrrolin C.
Structural Elucidation and Revision
The definitive structure of macapyrrolin C was established using a combination of modern analytical techniques.
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Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were crucial in determining the connectivity of atoms. The comparison of experimental NMR data with that reported for the original "macaridine" structure revealed significant inconsistencies.[4][5]
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High-Resolution Mass Spectrometry (HRMS): HRMS analysis provided the exact mass of the molecule, confirming its molecular formula as C₁₃H₁₃NO₂.[4]
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Density Functional Theory (DFT) Calculations: Quantum mechanical calculations of NMR chemical shifts for both the originally proposed "macaridine" structure and the revised macapyrrolin C structure were performed. The calculated NMR data for macapyrrolin C showed a much better correlation with the experimental data, providing strong evidence for the structural revision.[4][5]
The logical workflow for the structural revision is as follows:
Caption: Logical workflow for the structural revision of "Macaridine" to Macapyrrolin C.
Biological and Pharmacological Properties
The biological activities of specific Maca alkaloids are an area of active research. While much of the existing literature pertains to crude extracts of Maca, some studies have begun to investigate the effects of isolated compounds.
Known Biological Activities
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Anti-inflammatory Effects: A study on the ethanolic extract of Maca and its fractions demonstrated that the compound macapyrrolin A exhibited inhibitory effects on superoxide (B77818) anion and elastase in human neutrophils, suggesting anti-inflammatory potential.[8]
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Cytotoxicity: Preliminary studies have determined the cytotoxicity of some pyrrole alkaloids from Maca in specific cell lines.[6] However, detailed data for macapyrrolin C is not yet widely available.
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Neuroprotective Effects: While not specific to macapyrrolin C, various extracts and compounds from Maca have shown neuroprotective properties in preclinical models.[9] Further research is needed to determine the contribution of macapyrrolin C to these effects.
Signaling Pathways
Currently, there is limited information available on the specific signaling pathways modulated by purified macapyrrolin C. Research on Maca extracts has suggested involvement in various pathways, but direct evidence for macapyrrolin C is lacking. As an example of a relevant pathway in inflammation that could be investigated for macapyrrolin C, a simplified NF-κB signaling pathway is presented below.
Caption: Hypothetical inhibitory effect of Macapyrrolin C on the NF-κB signaling pathway.
Conclusion and Future Directions
The structural revision of macaridine to macapyrrolin C underscores the importance of continuous verification and the application of advanced analytical methods in natural product research. This guide provides a consolidated resource on the current understanding of this Maca alkaloid.
Future research should focus on:
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The total synthesis of macapyrrolin C to confirm its structure and provide a source for further biological evaluation.
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In-depth investigation of the pharmacological activities of purified macapyrrolin C, including its anti-inflammatory, neuroprotective, and other potential therapeutic effects.
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Elucidation of the specific molecular targets and signaling pathways modulated by macapyrrolin C.
This foundational knowledge will be instrumental for scientists and professionals in the development of new therapeutic agents derived from this fascinating natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In silico profiling for secondary metabolites from Lepidium meyenii (maca) by the pharmacophore and ligand-shape-based joint approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lepidiumperuvianum.org [lepidiumperuvianum.org]
- 7. Decoding Multiple Biofunctions of Maca on Its Anti-allergic, Anti-inflammatory, Anti-thrombotic, and Pro-angiogenic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca [frontiersin.org]
- 9. Enhancement of the bioactive compounds and biological activities of maca (Lepidium meyenii) via solid-state fermentation with Rhizopus oligosporus - PMC [pmc.ncbi.nlm.nih.gov]
